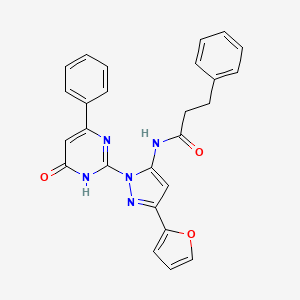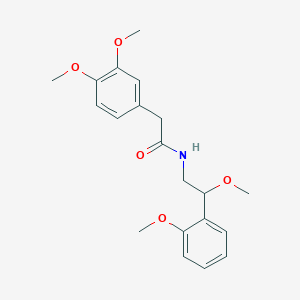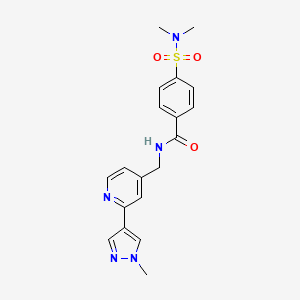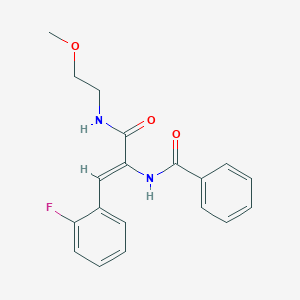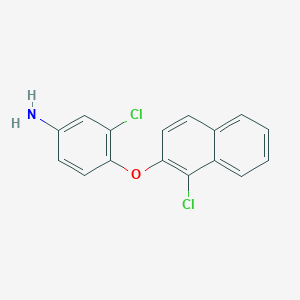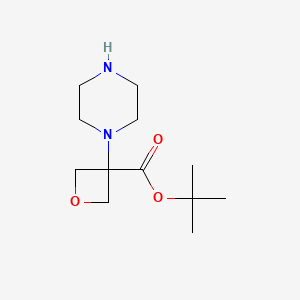
Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of oxetane-containing molecules, which have been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of tert-butyl 3-piperazin-1-yloxetane-3-carboxylate is not fully understood. However, it has been proposed that the compound may exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemische Und Physiologische Effekte
Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been reported to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 3-piperazin-1-yloxetane-3-carboxylate in lab experiments is its potential to exhibit biological activity against various targets. This makes it a valuable compound for drug development research. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 3-piperazin-1-yloxetane-3-carboxylate. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to investigate its mechanism of action and efficacy in animal models. Another area of interest is its antitumor activity. Studies are needed to determine its efficacy against various cancer types and to investigate its mechanism of action. In addition, further research is needed to improve the solubility of tert-butyl 3-piperazin-1-yloxetane-3-carboxylate, which may expand its potential applications in drug development.
Synthesemethoden
The synthesis of tert-butyl 3-piperazin-1-yloxetane-3-carboxylate involves the reaction of tert-butyl 3-hydroxyoxetane-3-carboxylate with piperazine in the presence of a base such as sodium hydride or potassium carbonate. This reaction yields tert-butyl 3-piperazin-1-yloxetane-3-carboxylate as the final product. The purity of the compound can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been found to exhibit potential applications in drug development. It has been reported to have inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to have antitumor activity against certain cancer cell lines. In addition, tert-butyl 3-piperazin-1-yloxetane-3-carboxylate has been reported to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
tert-butyl 3-piperazin-1-yloxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)12(8-16-9-12)14-6-4-13-5-7-14/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEWTAUNMHKRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-piperazin-1-yloxetane-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

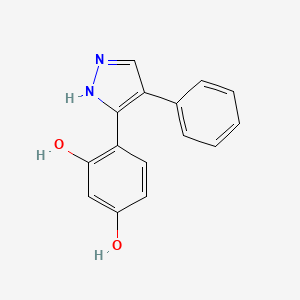
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)
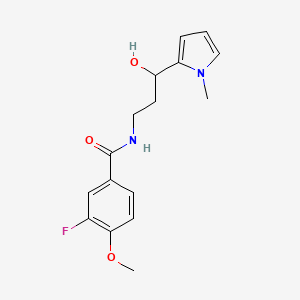
![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
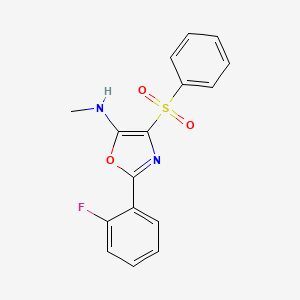
![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)
